![molecular formula C17H19NO2 B5781463 N-(2,4-dimethylphenyl)-4-ethoxybenzamide](/img/structure/B5781463.png)
N-(2,4-dimethylphenyl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-4-ethoxybenzamide, commonly known as DMPEB, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and pain management.
Mechanism of Action
The mechanism of action of DMPEB is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms is the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cell proliferation and survival. DMPEB has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
DMPEB has been found to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to reduce neuropathic pain and improve cognitive function in animal models. Moreover, DMPEB has been found to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
The advantages of using DMPEB in laboratory experiments include its low toxicity profile, high potency, and multiple therapeutic applications. However, there are also some limitations to its use, including the need for further studies to elucidate its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on DMPEB, including its potential use as a therapeutic agent in cancer treatment, neuroprotection, and pain management. Further studies are needed to investigate its mechanism of action, optimize its dosing and administration, and evaluate its safety and efficacy in clinical trials. Additionally, the development of novel DMPEB derivatives with improved pharmacokinetic properties may enhance its therapeutic potential.
Conclusion:
In conclusion, DMPEB is a promising chemical compound with multiple potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop it as a safe and effective therapeutic agent.
Synthesis Methods
DMPEB can be synthesized via a multi-step process involving the reaction of 2,4-dimethylbenzoic acid with thionyl chloride, followed by the reaction with ethylamine to form 2,4-dimethyl-N-ethylbenzamide. This intermediate product is then reacted with sodium ethoxide to obtain DMPEB.
Scientific Research Applications
DMPEB has been widely studied for its potential therapeutic applications in various fields of scientific research. In cancer research, DMPEB has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, DMPEB has been investigated for its potential use in pain management, as it has been found to modulate the activity of nociceptive neurons in the spinal cord.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-4-20-15-8-6-14(7-9-15)17(19)18-16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALFPKYELSESKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-ethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.